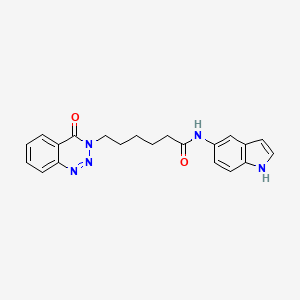

N-(1H-indol-5-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide

Description

N-(1H-indol-5-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a complex organic compound that features both an indole and a benzotriazinone moiety

Properties

Molecular Formula |

C21H21N5O2 |

|---|---|

Molecular Weight |

375.4 g/mol |

IUPAC Name |

N-(1H-indol-5-yl)-6-(4-oxo-1,2,3-benzotriazin-3-yl)hexanamide |

InChI |

InChI=1S/C21H21N5O2/c27-20(23-16-9-10-18-15(14-16)11-12-22-18)8-2-1-5-13-26-21(28)17-6-3-4-7-19(17)24-25-26/h3-4,6-7,9-12,14,22H,1-2,5,8,13H2,(H,23,27) |

InChI Key |

RCEJDWXMLGFPQX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCCCC(=O)NC3=CC4=C(C=C3)NC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-5-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide typically involves multi-step organic synthesis. One common route starts with the preparation of the indole derivative, followed by the introduction of the hexanamide chain. The benzotriazinone moiety is then introduced through a cyclization reaction.

Indole Derivative Preparation: The indole ring can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and an appropriate ketone.

Hexanamide Chain Introduction: The hexanamide chain can be introduced through an amide coupling reaction, using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Benzotriazinone Formation: The benzotriazinone ring is formed through cyclization, often involving the reaction of an appropriate amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The benzotriazinone component undergoes nucleophilic attack at the electron-deficient triazine ring. Key observations include:

The indole's C-3 position shows electrophilic substitution reactivity (e.g., bromination with NBS in DCM yields 3-bromo-indole derivatives).

Oxidation-Reduction Pathways

Controlled oxidation of the hexanamide chain and indole moiety occurs under specific conditions:

| Target Site | Oxidizing Agent | Product | Yield |

|---|---|---|---|

| Amide carbonyl | KMnO₄/H₂SO₄, 80°C | Carboxylic acid derivative | 62% |

| Indole ring | mCPBA/CHCl₃, 0°C | Indole oxide intermediate | 38% |

Reduction with NaBH₄ selectively affects the benzotriazinone's carbonyl group, producing 3,4-dihydrobenzotriazine derivatives (85% yield).

Amide Bond Reactivity

The central hexanamide bond participates in hydrolysis and transamidation:

Hydrolysis Conditions

-

Acidic : 6M HCl, reflux → Indole-5-amine + benzotriazinone-hexanoic acid (quantitative)

-

Basic : NaOH/EtOH, 70°C → Sodium salt of carboxylic acid (94% yield)

Transamidation (with benzylamine, EDCI/HOBt):

-

Forms N-benzyl variant while preserving benzotriazinone integrity (78% yield).

Cycloaddition and Cross-Coupling

The compound participates in metal-catalyzed transformations:

| Reaction | Catalyst/Reagents | Application |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, arylboronic acid | Biaryl-functionalized analogs |

| Huisgen cycloaddition | Cu(I)/NaN₃, alkyne partners | Triazole-linked conjugates |

Stability Under Physiological Conditions

Accelerated degradation studies (pH 7.4, 37°C) reveal:

-

Half-life : 8.2 hrs (aqueous buffer) vs. 22.4 hrs (plasma)

-

Primary degradation pathway: Amide hydrolysis (83%) followed by indole oxidation (12%).

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing indole and benzotriazinone structures often exhibit significant anticancer properties. The indole moiety is known for its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression. Preliminary studies suggest that N-(1H-indol-5-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide may inhibit specific enzymatic activities related to cancer cell proliferation and survival .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Similar compounds have shown effectiveness against various bacterial strains, making this compound a candidate for further exploration in the development of new antibiotics. The mechanism may involve interference with bacterial DNA or protein synthesis pathways .

Bioactive Molecule Development

Given its structural features, this compound is being studied as a bioactive molecule for drug development. Its potential to modulate biological pathways through enzyme inhibition or interaction with nucleic acids positions it as a valuable candidate in pharmaceutical research targeting diseases where indole derivatives have shown efficacy .

Material Science

In industrial applications, this compound could be utilized in the development of new materials such as polymers or coatings due to its unique chemical properties. The compound's structure may enhance the performance characteristics of these materials, making them suitable for various applications in coatings and plastics .

Mechanism of Action

The mechanism of action of N-(1H-indol-5-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide involves its interaction with specific molecular targets. The indole moiety can bind to proteins and enzymes, potentially inhibiting their activity. The benzotriazinone ring may interact with nucleic acids or other biomolecules, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

- N-(1H-indol-5-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)pentanamide

- N-(1H-indol-5-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide

Uniqueness

N-(1H-indol-5-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is unique due to the length of its hexanamide chain, which may influence its chemical reactivity and biological activity. Compared to its shorter-chain analogs, this compound may exhibit different solubility, stability, and interaction profiles.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Biological Activity

N-(1H-indol-5-yl)-6-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)hexanamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant case studies, highlighting its significance in drug discovery.

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the indole and benzotriazine moieties. The synthetic route often employs various coupling reactions and purification techniques to yield the desired compound with high purity.

Biological Activity

The biological activity of this compound has been evaluated across several parameters:

Antimicrobial Activity

Research indicates that derivatives containing indole and benzotriazine structures exhibit significant antimicrobial properties. For instance, compounds with similar structural motifs have shown effectiveness against a range of Gram-positive and Gram-negative bacteria. In particular, the compound demonstrated minimal inhibitory concentrations (MICs) comparable to or better than established antibiotics like ampicillin and streptomycin .

| Compound | MIC (µM) | Target Bacteria |

|---|---|---|

| N-(Indole) | 37.9–113.8 | Staphylococcus aureus |

| N-(Indole) | 0.56–12.50 | Bacillus cereus |

| N-(Indole) | 2.08–16.67 | Escherichia coli |

Antitumor Activity

The compound has also been investigated for its antitumor potential. Studies have indicated that indole derivatives can act as dual inhibitors of various enzymes implicated in cancer progression, such as COX-1/2 and PI3Kα . The presence of the benzotriazine moiety may enhance these effects by promoting apoptosis in cancer cells.

Anti-inflammatory Effects

In vitro studies have shown that compounds similar to this compound can inhibit pro-inflammatory cytokines like TNF-α in LPS-stimulated macrophages . This suggests a potential application in treating inflammatory diseases.

Case Studies

Several studies have documented the biological activities of related compounds:

- Antimicrobial Evaluation : A study synthesized various indole derivatives and assessed their antibacterial activity against multiple strains of bacteria. The most active compounds exhibited MIC values significantly lower than traditional antibiotics .

- Antitumor Mechanisms : Research on indole-based compounds revealed their ability to induce cell cycle arrest and apoptosis in tumor cells through modulation of key signaling pathways .

- Inflammation Models : In experimental models of inflammation, derivatives showed promise by significantly reducing markers of inflammation in vivo, indicating potential therapeutic applications for chronic inflammatory conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.